2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine

Beschreibung

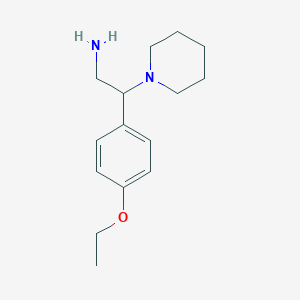

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine is an organic compound that features a piperidine ring attached to an ethylamine chain, which is further connected to a 4-ethoxy-phenyl group

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-2-18-14-8-6-13(7-9-14)15(12-16)17-10-4-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCNFXMZNXFOPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CN)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine typically involves the reaction of 4-ethoxybenzaldehyde with piperidine and ethylamine under specific conditions. One common method is the reductive amination of 4-ethoxybenzaldehyde with piperidine and ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the ethylamine chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperidine or ethylamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methoxy-phenyl)-2-piperidin-1-YL-ethylamine

- 2-(4-Chloro-phenyl)-2-piperidin-1-YL-ethylamine

- 2-(4-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine

Uniqueness

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.

Biologische Aktivität

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by the presence of an ethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The piperidine moiety contributes to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against specific bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests a mechanism through which the compound may alleviate conditions such as arthritis or other inflammatory disorders .

Neuropharmacological Potential

This compound has shown promise in neurological research. It has been evaluated for its effects on neurotransmitter systems, particularly regarding acetylcholinesterase (AChE) inhibition. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function .

- Cytokine Modulation : It modulates the release of cytokines, thereby influencing inflammatory pathways and potentially reducing tissue damage during inflammatory responses .

Case Studies

- Antibacterial Activity : In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .

- Neuroprotective Effects : A study focused on the neuroprotective effects of the compound demonstrated that it could reduce neuronal death in vitro models exposed to neurotoxic agents. This effect was linked to its ability to inhibit AChE activity and modulate oxidative stress pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.